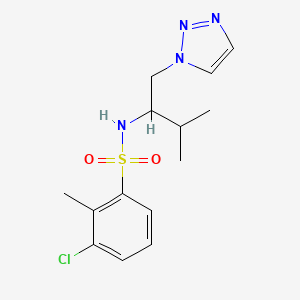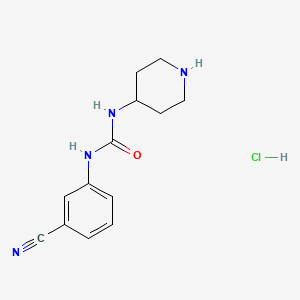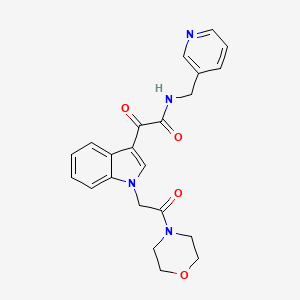![molecular formula C12H22N2O4 B2555026 4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid CAS No. 1409782-99-5](/img/structure/B2555026.png)
4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis, particularly in the protection of amines. The presence of the Boc group suggests that this compound could be an intermediate or a protected form of an amino acid or peptide used in synthetic chemistry.
Synthesis Analysis
The synthesis of related piperidine derivatives has been described in the literature. For instance, the synthesis of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives has been achieved, which involves the interaction of hydroxyl and methyl groups in the piperidine ring . Another related synthesis is the preparation of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which demonstrates the ability to control stereochemistry in the synthesis of unnatural amino acids . Additionally, the synthesis of N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid has been reported for use as a handle in solid-phase peptide synthesis . These methods could potentially be adapted for the synthesis of "4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid".
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been studied, with investigations revealing that bulky substituents can influence the conformation of the piperidine ring. For example, in the case of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives, the chair conformation is favored, and van der Waals interactions prevent the formation of intermolecular hydrogen bonds . This information is relevant for understanding the molecular structure of "4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid", as the steric effects of the Boc group and the carboxylic acid moiety would influence its conformation and reactivity.
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives can be complex due to the presence of multiple functional groups. For instance, the tert-butoxycarbonyl group is known to be stable under certain conditions but can be removed under acidic conditions or with the use of hydrogen fluoride (HF) . The presence of a carboxylic
Aplicaciones Científicas De Investigación
Peptide Synthesis and Structural Analysis
Studies have focused on the incorporation of spin label probes, such as TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), into peptides. This incorporation is instrumental for analyzing peptide backbone dynamics, secondary structure, and interactions with membranes or other biomolecules using techniques like EPR spectroscopy, X-ray crystallography, and NMR. Such analyses provide valuable insights into peptide conformation and function, potentially leading to advancements in drug design and molecular biology (Schreier et al., 2012).
Biocatalyst Inhibition by Carboxylic Acids
Research has highlighted the inhibitory effects of carboxylic acids on microbes used for fermentative production processes. This work underscores the delicate balance required in bioprocessing, where carboxylic acids serve as both valuable product precursors and potential inhibitors. Understanding these dynamics is crucial for optimizing fermentation strategies and enhancing microbial robustness (Jarboe et al., 2013).
Liquid-Liquid Extraction (LLX) of Carboxylic Acids
The recovery of carboxylic acids from aqueous streams through LLX has been reviewed, with a focus on novel solvents like ionic liquids and traditional systems using amines and organophosphorous extractants. This research is pivotal for the sustainable production of bio-based plastics and other materials, offering insights into efficient and environmentally friendly extraction technologies (Sprakel & Schuur, 2019).
Reactive Carbonyl Species (RCS) and Chronic Diseases
Investigations into RCS, including methylglyoxal and malondialdehyde, have elucidated their roles in cellular damage and connection to chronic diseases such as diabetes, cancer, and cardiovascular disorders. These studies advocate for the development of targeted therapeutic strategies to mitigate RCS-induced damage, emphasizing the importance of antioxidants and nanotechnology in disease management (Fuloria et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)13-12(9(15)16)5-7-14(4)8-6-12/h5-8H2,1-4H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVKEDFEEICZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-isobutyryl-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methyl]-2-methyl-N-(4-methylphenyl)propanamide](/img/structure/B2554943.png)

![2,4-dimethyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2554948.png)

![[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B2554951.png)

![Methyl 3-{[(2,5-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2554956.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2554957.png)

![Methyl 2-[[4-benzyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2554959.png)

![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554963.png)

![5-methyl-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2554966.png)